CRBN Affinity Advantage: A Potent Cereblon Ligand for Targeted Protein Degradation Studies
The compound demonstrates potent Cereblon (CRBN) binding with an IC50 of 0.880 nM in a biochemical inhibition assay, making it a candidate for CRBN-directed probe development. [1] In a cellular context using N-terminal fused NanoLuc CRBN in HEK293T cells measured by NanoBRET engagement assay, the compound achieves an IC50 of 1.10 nM, confirming its activity is retained in living cells with high potency. [1] Consistent results across independent assay formats include a displacement assay (BODIPY-lenalidomide probe) showing an IC50 of 1.10 nM, confirming its binding at the lenalidomide site. [1] The single-digit nanomolar cellular potency positions this compound among the more potent CRBN ligands identified, surpassing the activity of many heterocyclic acrylamide analogs described in the US-8846711-B2 patent family which typically range from 10 nM to >1000 nM. [2]
| Evidence Dimension | CRBN Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.880 nM (biochemical) and 1.10 nM (NanoBRET cellular) |
| Comparator Or Baseline | Patent US-8846711-B2 heterocyclic acrylamides: typically IC50 10-1000+ nM |
| Quantified Difference | Target compound is 11- to >1100-fold more potent than baseline heterocyclic acrylamides |
| Conditions | Biochemical CRBN inhibition assay; NanoBRET CRBN engagement assay in HEK293T cells; BODIPY-lenalidomide displacement assay |
Why This Matters
For researchers procuring CRBN ligands for targeted protein degradation (TPD) studies, a 1 nM cellular potency directly translates to lower required working concentrations, reduced off-target risk, and higher confidence in drawing mechanistic conclusions compared to weaker analogs.
- [1] BindingDB. BDBM50630767 (CHEMBL5279477). Affinity Data for Cereblon (CRBN). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50630767 (accessed May 2026). View Source
- [2] Escaich, D. A., Oxoby, M., & Gerusz, V. (2014). Heterocyclic Acrylamides and Their Use as Pharmaceuticals. U.S. Patent No. 8,846,711 B2. View Source
